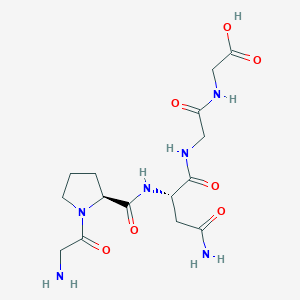![molecular formula C32H32HgN2 B14248071 Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury CAS No. 424833-71-6](/img/structure/B14248071.png)
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is a chemical compound with the molecular formula C30H28HgN2 It is a mercury-containing organometallic compound, characterized by the presence of two imino groups attached to phenyl rings, which are further bonded to a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury typically involves the reaction of 2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl ligands with a mercury(II) salt. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming mercury(0) or mercury(I) species.
Substitution: The imino groups can participate in substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury or mercury(I) compounds. Substitution reactions would result in new organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It may be used in the development of new materials and in industrial processes that require specific organometallic catalysts.
Wirkmechanismus
The mechanism of action of Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury involves its interaction with molecular targets through its mercury center and imino groups. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The pathways involved include coordination to electron-rich sites and potential redox reactions facilitated by the mercury atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenyl)mercury
- Bis{2-bromo-6-((E)-((4-((E)-1H-imidazol-2-yl)methyl)phenyl)imino)methyl]phenyl}mercury
Uniqueness
Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury is unique due to the presence of the isopropyl group on the phenyl rings, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interactions with other molecules, distinguishing it from other similar mercury-containing organometallic compounds.
Eigenschaften
CAS-Nummer |
424833-71-6 |
|---|---|
Molekularformel |
C32H32HgN2 |
Molekulargewicht |
645.2 g/mol |
IUPAC-Name |
bis[2-[(2-propan-2-ylphenyl)iminomethyl]phenyl]mercury |
InChI |
InChI=1S/2C16H16N.Hg/c2*1-13(2)15-10-6-7-11-16(15)17-12-14-8-4-3-5-9-14;/h2*3-8,10-13H,1-2H3; |
InChI-Schlüssel |
JRNHVHDTXSLJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1N=CC2=CC=CC=C2[Hg]C3=CC=CC=C3C=NC4=CC=CC=C4C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
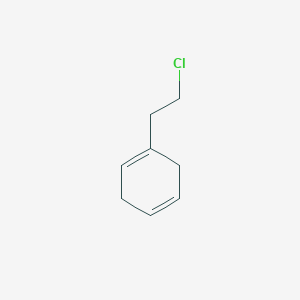
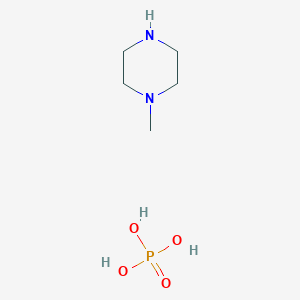

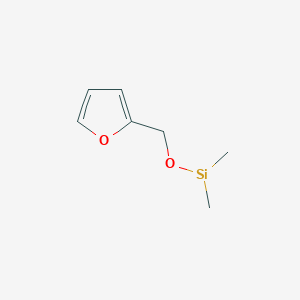
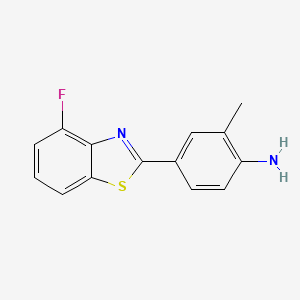
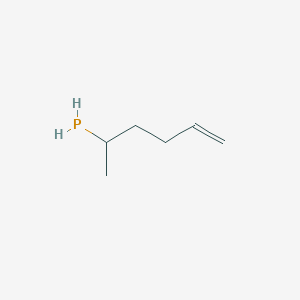
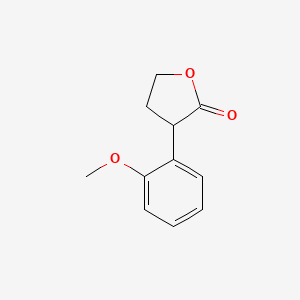


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
